(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone
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Overview
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone is a heterocyclic compound that features both a benzo[d][1,4]dioxin and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone typically involves the following steps:
Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Furan Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the benzo[d][1,4]dioxin core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its heterocyclic nature makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan and benzo[d][1,4]dioxin rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone lies in its combination of the benzo[d][1,4]dioxin and furan moieties. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C13H11NO4/c14-9-7-12-11(17-4-5-18-12)6-8(9)13(15)10-2-1-3-16-10/h1-3,6-7H,4-5,14H2 |
InChI Key |
SUEUALJXEBPLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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